4-Nitro-phenyl-N-benzylcarbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-nitrophenyl) N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOEODBVXZHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924694 | |
| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124068-97-9 | |
| Record name | Carbamic acid, (phenylmethyl)-, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124068979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Role As a Chemical Intermediate in Advanced Organic Syntheses
4-Nitro-phenyl-N-benzylcarbamate serves as a crucial intermediate in a variety of advanced organic syntheses. Its utility stems from the reactivity of the carbamate (B1207046) functional group, which can undergo several transformations to build more complex molecular architectures.
The reactivity of this compound is also harnessed in the development of protecting groups in organic synthesis. The 4-nitrophenyl group acts as a good leaving group, facilitating the deprotection process under specific conditions. emerginginvestigators.org This characteristic is particularly valuable in multi-step syntheses where selective protection and deprotection of functional groups are paramount. emerginginvestigators.org
Significance As a Precursor for Urea Derivatives in Research and Industry
The synthesis of urea (B33335) derivatives is a significant area of research due to their presence in numerous natural products, pharmaceuticals, and agricultural chemicals. bioorganic-chemistry.comnih.gov 4-Nitro-phenyl-N-benzylcarbamate and related 4-nitrophenyl carbamates are key precursors in the preparation of these valuable compounds. bioorganic-chemistry.comnih.gov
The general method involves the reaction of this compound with a primary or secondary amine, leading to the formation of a substituted urea. bioorganic-chemistry.com This method is advantageous because it often proceeds under mild conditions and provides high yields. google.com The versatility of this approach allows for the synthesis of a diverse library of urea derivatives by simply varying the amine reactant. bioorganic-chemistry.com
The following table showcases the conversion of various amines into their corresponding ureas using this compound, highlighting the efficiency of this synthetic route. bioorganic-chemistry.com
| Amine | Product | Overall Yield (%) |
| Cyclohexanemethylamine | N-(Cyclohexylmethyl)urea | 92 |
| Cyclohexylamine | N-Cyclohexylurea | 93 |
| Piperidine | 1-(Piperidin-1-yl)methanone | 96 |
| t-Butylamine | N-(tert-Butyl)urea | >90 |
This method has proven effective even for complex and water-soluble amines, such as aminoglycoside antibiotics, where other reagents like benzylisocyanate fail to produce the desired products in significant yields. bioorganic-chemistry.com The resulting urea derivatives are often investigated for their potential biological activities, including as anticancer and neuroprotective agents.
Contextual Importance Within Carbamate Chemistry Research
Established Synthetic Pathways
The synthesis of this compound is predominantly achieved through two well-documented routes that leverage the reactivity of specific functional groups to form the desired carbamate linkage.
Acylation of Benzylamine (B48309) with 4-Nitrophenyl Chloroformate
The most common method for synthesizing this compound involves the acylation of benzylamine with 4-nitrophenyl chloroformate. bioorganic-chemistry.comemerginginvestigators.org This reaction is typically conducted in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) and in the presence of a base to neutralize the hydrochloric acid byproduct. bioorganic-chemistry.com
In a typical procedure, benzylamine is dissolved in a mixture of dry dichloromethane and pyridine. 4-Nitrophenyl chloroformate is then added to the solution, which is subsequently refluxed for several hours. bioorganic-chemistry.com The reaction mixture is then processed through a series of washing and purification steps to isolate the final product. bioorganic-chemistry.com Yields for this method have been reported to be as high as 86%. bioorganic-chemistry.com Another variation involves suspending benzylamine and p-nitrophenyl chloroformate in dry THF with the addition of N,N-Diisopropylethylamine (DIEA), followed by stirring at room temperature. The use of triethylamine (B128534) as a base in methylene (B1212753) chloride at low temperatures has also been documented, yielding off-white crystals of the product. emerginginvestigators.org
The reaction can be represented as follows:
Benzylamine + 4-Nitrophenyl Chloroformate → this compound + Hydrochloric Acid
This pathway is favored for its directness and relatively high yields. bioorganic-chemistry.com The 4-nitrophenyl chloroformate acts as an effective acylating agent, readily reacting with the nucleophilic amine group of benzylamine. epa.gov
Alternative Routes via Reaction of Benzyl (B1604629) Chloroformate with 4-Nitroaniline (B120555)
An alternative synthetic strategy involves the reaction of benzyl chloroformate with 4-nitroaniline. tandfonline.commdpi.com In this approach, the roles of the amine and the chloroformate are reversed compared to the primary method. This reaction can lead to the formation of the desired N-carbobenzyloxy (CBZ) product, this compound. tandfonline.com
However, studies have shown that this reaction can also produce N-benzylated byproducts, depending on the substituents on the aniline (B41778) ring. tandfonline.com Electron-donating groups on the aniline tend to favor the formation of the desired CBZ product, while electron-withdrawing groups can lead to the formation of N-benzylated compounds. tandfonline.com For instance, the reaction of benzyl chloroformate with 4-nitroaniline can yield a mixture of products. tandfonline.com One documented procedure involves reacting 4-methyl-3-nitroaniline (B15663) with benzyl chloroformate in a mixture of THF and water with sodium bicarbonate, resulting in a quantitative yield of the corresponding carbamate. mdpi.com
Optimization of Synthetic Protocols for Enhanced Yields and Purity
To improve the practical application of these synthetic methods, significant research has focused on optimizing reaction parameters to maximize both the yield and purity of this compound.
Influence of Reaction Parameters
Several factors can influence the outcome of the synthesis, including temperature, the choice of solvent, and the stoichiometry of the reactants.
Temperature: The reaction temperature is a critical parameter. For the acylation of benzylamine, initial cooling of the reaction mixture, for instance in an ice bath, is often employed to control the initial exothermic reaction, followed by refluxing to drive the reaction to completion. bioorganic-chemistry.comemerginginvestigators.org In some cases, maintaining a very low temperature, such as -78°C, has been shown to significantly increase yields, whereas reactions at 0-5°C may result in lower yields. google.com
Solvent Systems: The choice of solvent can impact the solubility of reactants and the reaction rate. Dichloromethane and THF are commonly used solvents. bioorganic-chemistry.com The use of a biphasic solvent system, such as dichloromethane and water with a phase transfer catalyst, can sometimes be advantageous. researchgate.net Anhydrous conditions are often preferred to prevent hydrolysis of the chloroformate reactant. researchgate.net
Stoichiometry of Reagents: The molar ratio of the reactants and the base is crucial for achieving high yields. Typically, a slight excess of the chloroformate or the amine may be used to ensure the complete conversion of the limiting reagent. The amount of base, such as triethylamine or pyridine, is generally stoichiometric to the amount of hydrochloric acid produced. bioorganic-chemistry.comemerginginvestigators.org
The following table summarizes the impact of various reaction parameters on the synthesis of carbamates, derived from related synthetic procedures.
| Parameter | Condition | Effect on Yield/Purity |
| Temperature | Low (-78°C) | Higher Yields google.com |
| High (Reflux) | Drives reaction to completion bioorganic-chemistry.com | |
| Solvent | Dichloromethane | Effective for dissolving reactants bioorganic-chemistry.com |
| Tetrahydrofuran (THF) | Common alternative solvent | |
| Biphasic System | Can improve reaction efficiency researchgate.net | |
| Base | Pyridine | Neutralizes HCl byproduct bioorganic-chemistry.com |
| Triethylamine | Common and effective base emerginginvestigators.org | |
| DIEA | Used in THF solvent system |
Scalability and Efficiency in Preparative Chemistry
For the synthesis to be viable on a larger, preparative scale, efficiency and scalability are key considerations. The choice of reagents and purification methods plays a significant role in this regard. The use of 4-nitrophenyl chloroformate is advantageous as it is a stable, crystalline solid. researchgate.net
Advancements in Sustainable Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods in chemistry. researchgate.net While specific research on the sustainable synthesis of this compound is not extensively documented, general principles of green chemistry are being applied to similar reactions. ijsetpub.com
These principles include the use of less hazardous solvents, developing one-pot syntheses to reduce waste and energy consumption, and using catalytic methods. researchgate.netnih.gov For example, the use of biphasic systems with water as one of the solvents can reduce the reliance on volatile organic compounds. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce the need for intermediate purification steps. nih.gov Future research in this area will likely focus on applying these green chemistry principles to the synthesis of this compound to make the process more sustainable.
Catalyst-Free Methodologies
The synthesis of this compound is commonly achieved through the acylation of benzylamine with 4-nitrophenyl chloroformate. While often conducted in the presence of a tertiary amine base to scavenge the hydrochloric acid byproduct, this method can be considered within the broader scope of catalyst-free reactions as it does not rely on metal catalysis. The base, typically triethylamine, plays a crucial role in driving the reaction to completion by neutralizing the acid formed, thus preventing the protonation of the starting amine.
A typical procedure involves dissolving 4-nitrophenyl chloroformate in a suitable organic solvent, such as methylene chloride, and adding benzylamine dropwise, often at reduced temperatures like in an ice bath to control the exothermic reaction. Triethylamine is included in the reaction mixture to act as an acid scavenger. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified using silica (B1680970) gel flash chromatography. This method has been reported to yield off-white crystals of this compound with a yield of 72%. chemistnotes.com
The reaction can be summarized as follows:
Reaction Scheme:
4-Nitrophenyl chloroformate + Benzylamine --(Triethylamine)--> this compound + Triethylamine hydrochloride
While the use of a base is standard practice for optimal yields, the reaction between an amine and an acyl chloride can proceed without an external base. In such a scenario, a second equivalent of the amine starting material acts as the base to neutralize the generated HCl. However, this approach is generally less efficient as it consumes half of the valuable amine.
Table 1: Representative Base-Mediated Synthesis of this compound
| Reactants | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl chloroformate, Benzylamine | Triethylamine | Methylene chloride | 72% | chemistnotes.com |
Reactions in Aqueous and Mixed Solvent Environments
The synthesis of carbamates from amines and chloroformates can be effectively carried out in aqueous and mixed solvent systems, a classic example being the Schotten-Baumann reaction. chemistnotes.comwikipedia.org This methodology is particularly advantageous as it utilizes water, an environmentally benign solvent, and an inorganic base to neutralize the acid byproduct.
The Schotten-Baumann reaction conditions typically involve a two-phase system, where the amine and acyl chloride are in an organic solvent (like dichloromethane or diethyl ether), and an aqueous solution of a base (such as sodium hydroxide) is used. wikipedia.org The base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction, while the organic reactants and the carbamate product remain in the organic phase. wikipedia.org This separation facilitates the reaction and simplifies the work-up procedure.
For the synthesis of this compound, this would involve reacting benzylamine with 4-nitrophenyl chloroformate in the presence of an aqueous base. The use of biphasic aqueous basic conditions is a hallmark of the Schotten-Baumann reaction. organic-chemistry.org
Furthermore, research on related compounds demonstrates the feasibility of using mixed solvent systems. For instance, the zinc-mediated reduction of nitroarenes in the presence of chloroformates to form N,O-bisprotected hydroxylamines has been successfully conducted in THF-water mixtures. organic-chemistry.org Another example is the synthesis of benzyl N-(2-methoxy-4-nitrophenyl)carbamate, which was carried out in acetone, followed by dilution with ethanol (B145695) and water to facilitate product crystallization.
While a specific protocol for the synthesis of this compound under Schotten-Baumann conditions was not detailed in the searched literature, the general applicability of this method to amine acylation is well-established. chemistnotes.comwikipedia.orgbyjus.com The hydrolysis of this compound has also been studied in a mixed solvent system of 10% dimethyl sulfoxide (B87167) (DMSO) and 90% 10 mM Tris buffer, indicating the compound's stability and reactivity in such environments. chemistnotes.com
Table 2: Examples of Carbamate Synthesis in Aqueous or Mixed Solvents
| Reaction Type | Reactants | Solvent System | Key Feature | Reference |
|---|---|---|---|---|
| Schotten-Baumann Reaction (General) | Amine, Acyl Chloride | Water/Organic Solvent (biphasic) | Aqueous base neutralizes HCl byproduct | chemistnotes.comwikipedia.org |
| N,O-bisprotected hydroxylamine (B1172632) synthesis | Nitroarene, Chloroformate | THF-water | Demonstrates use of mixed aqueous solvent | organic-chemistry.org |
| Benzyl N-(2-methoxy-4-nitrophenyl)carbamate synthesis | 2-Methoxy-4-nitroaniline, Benzylchloroformate | Acetone, then Ethanol/Water | Mixed solvent for reaction and crystallization |
Nucleophilic Reactivity Profiles
The reactivity of this compound is dominated by nucleophilic attacks at the carbonyl carbon. The 4-nitrophenoxide ion is an excellent leaving group, stabilized by resonance, which facilitates these reactions. This characteristic makes the compound a valuable intermediate for creating a variety of organic molecules.
A primary application of this compound is in the synthesis of substituted ureas through aminolysis. This process involves a two-step sequence: the reaction of an amine with the carbamate, followed by the removal of the benzyl protecting group. bioorganic-chemistry.com This method is noted for its efficiency and broad applicability. bioorganic-chemistry.com
The synthesis of ureas using this compound proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the carbamate. The strong electron-withdrawing effect of the 4-nitrophenyl group polarizes the carbonyl bond, increasing its electrophilicity and making it highly susceptible to attack. This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the 4-nitrophenoxide ion, a highly stabilized leaving group, to form a disubstituted N-benzyl urea (B33335). bioorganic-chemistry.com This reaction is typically conducted in the presence of a base like triethylamine to neutralize the acidic 4-nitrophenol (B140041) byproduct. bioorganic-chemistry.com
This compound is a highly versatile reagent that reacts effectively with a wide array of amines to form N-benzyl ureas. bioorganic-chemistry.com Its utility extends from simple amines to more complex and sensitive structures, such as aminoglycoside antibiotics. bioorganic-chemistry.com A significant advantage of this reagent is its sufficient stability in aqueous environments, allowing for the derivatization of water-soluble polyamines, a task for which other reagents like benzylisocyanate often fail. bioorganic-chemistry.com The reaction generally proceeds smoothly at room temperature in solvents like dichloromethane. bioorganic-chemistry.com
Below is a table illustrating the scope of the reaction with various amines to produce the intermediate N-benzyl ureas.
Table 1: Synthesis of N-Benzyl Ureas from this compound and Various Amines
| Entry | Amine | Product Yield (%) |
|---|---|---|
| 1 | Benzylamine | 98 |
| 2 | Cyclohexanemethylamine | 96 |
| 3 | 2-Aminoethanol | 95 |
| 4 | N-(tert-Butoxycarbonyl)-1,2-diaminoethane | 94 |
| 5 | Glycine methyl ester | 97 |
This table is based on data for the formation of the N-benzyl urea intermediate before the hydrogenolysis step, as reported in scientific literature. bioorganic-chemistry.com
Following the formation of the N-benzyl urea, a subsequent hydrogenolysis step is employed to yield the final monosubstituted urea. bioorganic-chemistry.com This transformation involves the cleavage of the N-benzyl group. The reaction is typically carried out using a palladium catalyst, such as Pd black, under a hydrogen atmosphere (30–50 psi) in a solvent like acetic acid. bioorganic-chemistry.com This debenzylation step is generally quantitative and provides the desired monosubstituted urea in high purity after filtration of the catalyst and removal of the solvent. bioorganic-chemistry.com This two-step sequence provides an efficient pathway to monosubstituted ureas, which are valuable functional groups in medicinal chemistry and materials science. bioorganic-chemistry.com
The reactivity of this compound is not limited to aminolysis. The core principle of its reactivity—nucleophilic attack at the activated carbonyl carbon leading to the displacement of the 4-nitrophenoxide leaving group—applies to a broader range of nucleophiles. The presence of the nitro group on the phenyl ring enhances the electrophilic character of the carbonyl carbon, making the compound a suitable substrate for various nucleophilic substitution reactions. While aminolysis is a prominent example leading to ureas, other nucleophiles can, in principle, react to form different carbamate derivatives or other products, although these applications are less commonly detailed in the context of this specific reagent.
Aminolysis for the Formation of Substituted Ureas
Hydrolytic Stability and Degradation Mechanisms
The hydrolytic stability of this compound is highly dependent on the pH of the environment. emerginginvestigators.orgemerginginvestigators.org Studies have shown that the compound is relatively stable in neutral and acidic aqueous solutions. emerginginvestigators.orgemerginginvestigators.org However, it undergoes hydrolysis under basic conditions. emerginginvestigators.orgemerginginvestigators.org
The mechanism for base-catalyzed hydrolysis involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, which is the rate-limiting step. emerginginvestigators.org This leads to the formation of a tetrahedral intermediate, which then breaks down to release benzylamine and 4-nitrophenol. The rate of hydrolysis increases significantly in strongly basic environments, with effective cleavage occurring at a pH of 12 and above. emerginginvestigators.orgemerginginvestigators.org
This pH-dependent degradation is a key feature, making the 4-nitrophenyl carbamate moiety a useful base-labile protecting group in organic synthesis. emerginginvestigators.orgemerginginvestigators.org The progress of the hydrolysis can be conveniently monitored using spectrophotometry. emerginginvestigators.org Under basic conditions, the 4-nitrophenol product is deprotonated to the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance around 413 nm, allowing for quantitative analysis of the reaction kinetics. emerginginvestigators.orgemerginginvestigators.org
Table 2: Summary of Hydrolytic Stability of this compound
| Condition | Stability / Reactivity | Mechanism |
|---|---|---|
| Acidic pH | Stable | Low susceptibility to hydrolysis. |
| Neutral pH | Stable | Low susceptibility to hydrolysis. |
Kinetics of Hydrolysis under Varied pH Conditions
The hydrolysis of this compound is highly dependent on pH, exhibiting significant stability in acidic and neutral aqueous solutions but undergoing accelerated cleavage under basic conditions. emerginginvestigators.orgemerginginvestigators.org Studies show that minimal to no hydrolysis occurs at acidic and neutral pH. However, the rate of hydrolysis increases substantially in basic environments, with the reaction being most effective at a pH of 12 and above. emerginginvestigators.orgemerginginvestigators.org
This pH-dependent reactivity suggests a shift in the reaction mechanism. In acidic to neutral conditions, the carbamate linkage is relatively inert. As the pH increases, the mechanism transitions to a base-catalyzed pathway. For similar carbamates, two primary mechanisms are considered in basic media: a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon (BAc2 mechanism) or an elimination-addition pathway proceeding via a conjugate base (E1cB mechanism). researchgate.netacs.org The rate of reaction is observed to increase as the concentration of hydroxide ions increases, which is characteristic of alkaline hydrolysis. clemson.edu For many N-substituted carbamates with a good leaving group, the E1cB mechanism, involving the deprotonation of the carbamate nitrogen followed by the expulsion of the leaving group, is a plausible route. researchgate.netresearchgate.netrsc.org
Table 1: pH-Dependent Hydrolysis of this compound
| pH Condition | Relative Rate of Hydrolysis | Predominant Mechanism |
| Acidic (pH < 7) | Minimal / Very Slow | Stable, potential for slow acid-catalyzed hydrolysis |
| Neutral (pH ≈ 7) | Minimal / Very Slow | Stable, uncatalyzed hydrolysis is negligible |
| Basic (pH > 10) | Accelerated | Base-catalyzed (e.g., BAc2 or E1cB) |
| Strongly Basic (pH ≥ 12) | Rapid | Base-catalyzed (e.g., BAc2 or E1cB) |
This table is a qualitative summary based on findings for 4-nitrophenyl benzylcarbamate and related structures. emerginginvestigators.orgemerginginvestigators.orgclemson.edu
Spectroscopic Monitoring of Hydrolytic Byproducts
The hydrolysis of this compound can be conveniently monitored in real-time using UV-visible spectrophotometry. emerginginvestigators.org The cleavage of the carbamate bond releases 4-nitrophenol. researchgate.net Under the basic conditions required for hydrolysis, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion. This anion is a distinct chromophore, exhibiting a bright yellow color and a strong absorbance maximum at approximately 413 nm. emerginginvestigators.orgemerginginvestigators.org The increase in absorbance at this wavelength over time is directly proportional to the concentration of the released 4-nitrophenolate, allowing for the calculation of reaction kinetics. emerginginvestigators.org This colorimetric tracking provides a straightforward and effective method for quantifying the rate of deprotection. emerginginvestigators.orgemerginginvestigators.org The other major byproduct of the hydrolysis is benzylamine.
Reduction Chemistry of the Nitro Moiety
The nitro group of this compound can be chemically reduced to an amino group (aniline derivative) using various established methods for aromatic nitro compounds. jsynthchem.comjsynthchem.com Common reduction strategies include catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), or the use of dissolving metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). jsynthchem.com
Selective Reduction Strategies and Their Impact on Carbamate Integrity
In contexts such as bioreductive prodrug design, the selective reduction of the nitro group without premature cleavage of the carbamate linkage is critical. rsc.org This can be achieved using milder or more chemoselective reducing agents. For instance, the reduction of a nitro group in the presence of a carbamate has been successfully performed using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. jsynthchem.com Other systems, like sodium borohydride (B1222165) in the presence of transition metal complexes or sodium sulfides, have also been explored for the selective reduction of nitroaromatics. jsynthchem.comjsynthchem.comstackexchange.com
The integrity of the carbamate is profoundly affected by this reduction. The 4-nitro group is strongly electron-withdrawing, which stabilizes the adjacent carbamate linkage. When this group is reduced to an electron-donating hydroxylamine (Ar-NHOH) or amine (Ar-NH2), the electronic nature of the substituent is reversed. researchgate.net This electronic shift destabilizes the carbamate structure, promoting a spontaneous fragmentation or self-immolation cascade that cleaves the carbamate bond. rsc.orgresearchgate.net This conversion of the stable nitro-carbamate into a labile hydroxylamino- or amino-carbamate is the key principle behind its use as a trigger in controlled release systems, where the reduction acts as a switch to initiate the release of a linked molecule. rsc.orgresearchgate.net The rate of this subsequent fragmentation is accelerated by electron-donating substituents on the benzyl ring, which stabilize the positive charge that develops on the benzylic carbon during cleavage. rsc.org
Table 2: Selective Reduction Methods and Their Effect
| Reagent/System | Selectivity | Impact on Carbamate Integrity | Application Context |
| Fe / NH₄Cl | High for nitro group | Reduction to amine, which destabilizes the carbamate, leading to fragmentation. | Synthetic chemistry, prodrug activation. |
| Nitroreductase Enzymes | High for nitro group | Reduction to hydroxylamine, triggering rapid fragmentation of the carbamate. rsc.orgresearchgate.net | Bioreductive therapies. rsc.orgresearchgate.net |
| Na₂S₂/S₈ | Can be selective | Reduction to amine, destabilizing the carbamate. | Selective reduction of polynitroarenes. stackexchange.com |
| γ-ray irradiation | Generates reducing radicals | Forms hydroxylamine, which fragments. rsc.org | Mechanistic studies. rsc.org |
Role of the 4-Nitrophenoxy Group as an Activated Leaving Group
The 4-nitrophenoxy moiety is a critical component that dictates the reactivity of the entire molecule, functioning as an excellent, activated leaving group. emerginginvestigators.orgemerginginvestigators.org Its effectiveness stems from the powerful electron-withdrawing capacity of the para-nitro group. emerginginvestigators.org This property stabilizes the negative charge that develops on the oxygen atom as the phenolate (B1203915) anion departs during a reaction, such as hydrolysis. The stability of the resulting 4-nitrophenolate anion is a consequence of charge delocalization through resonance involving the phenyl ring and the nitro group. emerginginvestigators.org
The acidity of the conjugate acid, 4-nitrophenol, provides a quantitative measure of the leaving group's ability. With a pKa of approximately 7.15, 4-nitrophenol is significantly more acidic than phenol (B47542) (pKa ≈ 10). emerginginvestigators.org This indicates that its conjugate base, the 4-nitrophenolate ion, is a weaker base and thus a more stable and better leaving group. This enhanced leaving group ability facilitates nucleophilic attack at the carbamate's carbonyl carbon, enabling reactions like hydrolysis to occur under relatively mild basic conditions. emerginginvestigators.orgemerginginvestigators.org
Applications of 4 Nitro Phenyl N Benzylcarbamate in Advanced Organic Synthesis
Strategic Reagent in Urea (B33335) Synthesis
The urea functional group is a cornerstone in many biologically active molecules, including pharmaceuticals and agrochemicals bioorganic-chemistry.com. 4-Nitro-phenyl-N-benzylcarbamate has emerged as a highly effective reagent for the synthesis of these crucial scaffolds. Its utility stems from its ability to act as a stable yet sufficiently electrophilic carbamoylating agent, allowing for controlled reactions with a wide range of amines bioorganic-chemistry.com.
A highly efficient, two-step method for producing monosubstituted ureas utilizes this compound as a key intermediate bioorganic-chemistry.com. The process begins with the reaction of a primary amine with this compound, which proceeds smoothly to form an N-benzyl-N'-substituted urea. The 4-nitrophenoxide ion is an excellent leaving group, facilitating this initial step. The subsequent removal of the benzyl (B1604629) group via hydrogenolysis yields the final monosubstituted urea in high purity and yield bioorganic-chemistry.com. This method is noted for its versatility, accommodating a variety of amine structures.
Below is a table summarizing the synthesis of various N-benzyl urea intermediates from primary amines and this compound, which are precursors to monosubstituted ureas.
| Starting Amine | Intermediate Product | Yield (%) |
| Cyclohexylamine | N-Benzyl-N'-cyclohexylurea | 94% |
| Aniline (B41778) | N-Benzyl-N'-phenylurea | 95% |
| Glycine methyl ester | N-Benzyl-N'-(carbomethoxymethyl)urea | 91% |
This table presents data on the formation of the intermediate N-benzyl ureas, which are subsequently hydrogenolyzed to yield the final monosubstituted urea products. bioorganic-chemistry.com
One of the significant advantages of this compound is its effectiveness in derivatizing complex and water-soluble polyamines, such as aminoglycoside antibiotics bioorganic-chemistry.com. Polyamines are ubiquitous, positively charged molecules essential for numerous biological functions, including cell growth and gene regulation griffith.edu.au. The functionalization of these molecules is of great interest, but their complexity and solubility pose challenges for many standard reagents. Reagents like benzyl isocyanate often fail to yield the desired products in aqueous environments, primarily due to hydrolysis bioorganic-chemistry.com. In contrast, this compound is reasonably stable in aqueous solvents yet remains sufficiently electrophilic to react efficiently with sophisticated amines, enabling the synthesis of their urea derivatives in excellent yields bioorganic-chemistry.com.
Substituted ureas are prevalent structural motifs in a vast array of pharmaceutical and agricultural preparations bioorganic-chemistry.com. This compound serves as an important intermediate for the synthesis of these ureas nih.gov. The ability to generate monosubstituted ureas is particularly valuable in drug design, where these functionalities can act as uncharged, isostructural analogs of guanidinium groups, potentially improving bioavailability and other pharmacokinetic properties bioorganic-chemistry.com. The use of related nitrophenyl chloroformates to create carbamate (B1207046) intermediates is a known strategy for producing heteroaryl-substituted ureas that act as inhibitors of cytokine production, highlighting the pharmaceutical relevance of these synthetic pathways google.com.
Protecting Group Chemistry
In multi-step organic synthesis, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions. Carbamates are among the most common and effective protecting groups for amines chemistryviews.orgmasterorganicchemistry.com. This compound is intrinsically linked to this area of chemistry, both in its formation and its subsequent reactions, embodying the principles of base-labile protection.
4-Nitrophenyl carbamates are recognized as effective base-labile protecting groups for amines emerginginvestigators.org. The N-benzylcarbamate group can be viewed as a protected form of benzylamine (B48309). The key to its utility as a protecting group lies in the 4-nitrophenyl ester portion of the molecule. This group is stable in aqueous and acidic solutions but is readily cleaved under mild basic conditions emerginginvestigators.orgemerginginvestigators.org. The hydrolysis is facilitated by the 4-nitrophenol (B140041) moiety, which is an effective leaving group emerginginvestigators.org. Upon cleavage, the reaction releases 4-nitrophenol, a bright yellow compound, allowing the deprotection process to be monitored visually or spectrophotometrically emerginginvestigators.orgemerginginvestigators.org. This base-lability provides a gentle method for deprotection, avoiding the harsh acidic or hydrogenolytic conditions required for other common amine protecting groups.
Orthogonal protection is a powerful strategy in complex synthesis, allowing for the selective removal of one protecting group in the presence of others masterorganicchemistry.com. This is achieved by choosing groups that are removed under different, non-interfering reaction conditions masterorganicchemistry.com. The base-labile nature of the protection afforded by the 4-nitrophenyl carbamate system allows it to be used orthogonally with other widely used amine protecting groups emerginginvestigators.org. For instance, a molecule can be functionalized with multiple amines, one protected via a 4-nitrophenyl carbamate and another with an acid-labile group like tert-butyloxycarbonyl (Boc) or a group removed by hydrogenolysis, such as benzyloxycarbonyl (Cbz) chemistryviews.orgmasterorganicchemistry.com. The 4-nitrophenyl carbamate can be selectively removed with a mild base, leaving the Boc and Cbz groups intact for deprotection at later stages of the synthesis. This orthogonality is crucial for the synthesis of complex molecules like peptides and other natural products luxembourg-bio.com.
The following table illustrates the orthogonal nature of these protecting groups by comparing their cleavage conditions.
| Protecting Group | Abbreviation | Cleavage Conditions |
| 4-Nitrophenyl Carbamate | - | Mild Base (e.g., pH > 10) emerginginvestigators.orgemerginginvestigators.org |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine Base (e.g., Piperidine) masterorganicchemistry.com |
Enzymatic Reactivity Studies
The chemical compound this compound serves as a valuable tool in the field of enzymology, specifically in the investigation of the hydrolytic activity of enzymes such as cutinases. Its molecular structure, which incorporates a carbamate linkage, makes it an effective model substrate for assessing an enzyme's ability to cleave urethane bonds. This is particularly relevant in studies aimed at understanding and harnessing the enzymatic degradation of polyurethane-based materials.
A notable application of this compound is found in the characterization of the cutinase from the fungus Humicola insolens (HiC). Research into the enzymatic degradation of a polyurethane-polyester (PU-PE) copolymer utilized this compound, referred to as para-nitrophenyl-N-benzylcarbamate (pNPC), as a model substrate to probe the enzyme's activity towards urethane bonds. upliftproject.eu The hydrolysis of this compound by cutinase results in the release of p-nitrophenol, a chromogenic compound that can be readily detected and quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. upliftproject.eu
In a comparative study, the hydrolytic activity of Humicola insolens cutinase was evaluated against model substrates featuring different chemical linkages: an ester bond (in para-nitrophenyl-butyrate), a urethane bond (in this compound), and an amide bond. upliftproject.eu The findings from this research indicated that the cutinase was capable of hydrolyzing all three types of bonds, demonstrating its versatility as a biocatalyst. upliftproject.eu However, the extent of hydrolytic activity was observed to be highest for the ester bond, followed by the urethane bond in this compound, and was lowest for the amide bond. upliftproject.eu
These investigations are crucial for elucidating the substrate specificity and catalytic mechanism of cutinases. The use of this compound allows for a direct assessment of urethanase activity, which is a key consideration in the development of enzymatic solutions for the recycling and bioremediation of polyurethane plastics. upliftproject.eu The definition of an enzyme activity unit in such studies is often based on the rate of hydrolysis of these model substrates, with one unit typically defined as the amount of enzyme required to hydrolyze 1 µmol of the substrate per minute under specified assay conditions. upliftproject.eu
The table below summarizes the comparative hydrolytic activity of Humicola insolens cutinase on model substrates with different chemical bonds, based on the findings from the study on polyester-polyurethane degradation.
Table 1: Comparative Hydrolytic Activity of Humicola insolens Cutinase on Various Model Substrates
| Model Substrate | Chemical Bond Type | Relative Enzymatic Activity |
|---|---|---|
| para-Nitrophenyl-butyrate | Ester | High |
| This compound | Urethane (Carbamate) | Moderate |
| para-Nitrobutyranilide | Amide | Low |
Data is derived from qualitative graphical representation in Di Bisceglie et al., 2022. upliftproject.eu
It is important to note that while this compound has proven to be a useful substrate for characterizing certain cutinases, not all enzymes in this class exhibit significant activity towards it. For instance, a novel cutinase-like enzyme, CpCut1, from Cladosporium sp. P7, was tested with para-nitrophenyl-N-benzylcarbamate but did not show sufficient hydrolytic activity on this particular substrate. This highlights the diversity in substrate specificity among different cutinases.
Structural Elucidation and Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 4-Nitro-phenyl-N-benzylcarbamate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.
In ¹H NMR spectroscopy, the chemical shifts of the protons provide distinct signals that correspond to their unique electronic environments. For this compound, the benzylic protons (CH₂) typically appear as a doublet at approximately 4.48 ppm, while the single proton of the carbamate (B1207046) amine (NH) is observed as a broad singlet around 5.55 ppm. emerginginvestigators.org The aromatic protons of the benzyl (B1604629) group resonate as a multiplet in the range of 6.78 to 7.57 ppm. emerginginvestigators.org The protons on the 4-nitrophenyl ring, influenced by the strong electron-withdrawing nitro group, are shifted downfield and appear as a distinct doublet between 8.05 and 8.42 ppm. emerginginvestigators.org
Beyond static structural assignment, NMR is invaluable for monitoring the progress of reactions involving this compound. For instance, during its synthesis from 4-nitroaniline (B120555) and benzyl chloroformate, ¹H NMR can be used to track the disappearance of starting material signals and the emergence of the characteristic peaks of the final product, thereby confirming reaction completion.
Table 1: Characteristic ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (δ) in ppm | Signal Multiplicity |
| Benzylic (CH₂) | 4.48 | Doublet |
| Amine (NH) | 5.55 | Broad Singlet |
| Benzyl Aromatic | 6.78 - 7.57 | Multiplet |
| 4-Nitrophenyl Aromatic | 8.05 - 8.42 | Doublet |
Data compiled from research findings. emerginginvestigators.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for the quantitative analysis of this compound, particularly in the context of kinetic studies. The compound's utility as a base-labile protecting group is often evaluated by monitoring its hydrolysis. emerginginvestigators.org
Under basic pH conditions, the carbamate undergoes hydrolysis to release benzylamine (B48309) and 4-nitrophenol (B140041). emerginginvestigators.org In its deprotonated state (at basic pH), the resulting 4-nitrophenolate (B89219) ion is a bright yellow species with a strong and distinct absorbance maximum (λmax) at approximately 413 nm. emerginginvestigators.org The parent compound, this compound, does not absorb at this wavelength, allowing for clear and interference-free monitoring of the hydrolysis product.
This spectroscopic handle is exploited in kinetic studies to determine the rate of hydrolysis. By measuring the increase in absorbance at 413 nm over time, researchers can calculate the reaction rate. Such studies have shown that the compound is stable in acidic and neutral conditions but hydrolyzes readily in basic environments (pH 12 and above). emerginginvestigators.org The quantitative nature of this analysis is underpinned by the Beer-Lambert Law, for which a calibration curve (Beer's Law plot) using known concentrations of 4-nitrophenol is typically generated. This allows the measured absorbance to be directly converted into the concentration of the released product, providing precise kinetic data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering insights into molecular shape and the interactions that govern crystal packing. While the specific crystal structure for this compound is not widely published, data from closely related derivatives, such as its methyl analogues, combined with general principles of molecular interactions, allow for a detailed analysis.
The solid-state architecture of this compound and its analogues is stabilized by a network of non-covalent intermolecular interactions.
Hydrogen Bonding: The most significant of these is the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction links molecules together, often forming chains or dimeric structures that are fundamental to the crystal packing.
π-π Stacking: The presence of two aromatic rings (one from the benzyl group and one from the nitrophenyl group) facilitates π-π stacking interactions. These interactions occur when the electron clouds of the aromatic rings overlap, contributing significantly to the stability of the crystal structure. These can include offset and face-to-face stacking arrangements. rsc.org
Other Interactions: Additional weak interactions, such as C-H···π interactions, where a hydrogen atom on a methylene (B1212753) or phenyl group interacts with the π-system of an adjacent aromatic ring, also play a role in consolidating the three-dimensional crystal lattice. rsc.org The electron-deficient nitro group can also participate in specific interactions with the π-system of neighboring rings.
These combined interactions dictate the final crystal structure, influencing the physical properties of the solid material.
Computational and Theoretical Investigations of 4 Nitro Phenyl N Benzylcarbamate
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 4-Nitro-phenyl-N-benzylcarbamate. By calculating the electron density, DFT methods can predict the molecule's geometry and energy with high accuracy.
The optimization of the molecular structure of carbamates is essential for understanding their stability and reactivity. While specific DFT optimization data for this compound is not widely published, extensive crystallographic studies on the closely related compound, 4-Nitrophenyl N-phenylcarbamate, provide a reliable model for its geometric parameters. The primary structural difference is the presence of a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) in the target compound, versus a directly attached phenyl ring.
In a study on 4-Nitrophenyl N-phenylcarbamate, X-ray crystallography revealed that the molecule is not planar. The two aromatic rings are twisted relative to the central carbamate (B1207046) group. Key torsion angles include the C-C-N-C angle of 139.6(2)° and the C-C-O-C angle of 95.9(2)°. nih.gov The bond lengths and angles within the carbamate and aromatic ring structures fall within expected ranges. The non-planar conformation is a critical aspect of the molecule's energetics, influencing how it packs in a solid state and interacts with other molecules. The molecules are linked into one-dimensional chains by N-H···O hydrogen bonds. nih.gov It is anticipated that the optimized geometry of this compound would exhibit similar non-planar characteristics due to the steric and electronic influences of the benzyl and nitrophenyl groups.
Table 1: Selected Crystallographic Data for the Analogous 4-Nitrophenyl N-phenylcarbamate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 6.0170(2) |
| b (Å) | 5.0650(1) |
| c (Å) | 18.8960(5) |
| **β (°) ** | 92.538(1) |
| **Volume (ų) ** | 575.31(3) |
Data sourced from a study on 4-Nitrophenyl N-phenylcarbamate, a close structural analog. nih.gov
The electronic structure of this compound is significantly influenced by its substituent groups. The nitro group on the phenyl ring is a strong electron-withdrawing group, which affects the electron density across the molecule, particularly at the reactive centers.
Computational analyses using DFT have been performed to quantify the charge distribution in 4-nitrophenyl benzylcarbamate. A key reactive center is the carbonyl carbon of the carbamate group. Due to the electronegativity of the adjacent oxygen and nitrogen atoms, this carbon is electrophilic and susceptible to nucleophilic attack, which is the initial step in its hydrolysis.
A study that employed DFT calculations determined the Mulliken charge at the carbonyl carbon of 4-nitrophenyl benzylcarbamate to be +0.406 . emerginginvestigators.org This positive charge indicates that the carbonyl carbon is electron-poor, making it a prime target for nucleophiles. For comparison, the same study calculated the Mulliken charge on the carbonyl carbon of the corresponding 4-nitrophenyl benzylcarbonate to be +0.516, suggesting the carbonate is even more electrophilic. emerginginvestigators.org This difference is attributed to the greater electron-withdrawing ability of the oxygen atom in the carbonate compared to the nitrogen atom in the carbamate.
Table 2: Calculated Mulliken Charge at the Carbonyl Carbon
| Compound | Mulliken Charge (e) |
|---|---|
| This compound | +0.406 |
Data obtained from DFT calculations. emerginginvestigators.org
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the hydrolysis of this compound. Such studies can map out the energy landscape of the reaction, identifying intermediates and the transition states that connect them.
The hydrolysis of this compound, particularly under basic conditions, is a reaction of significant interest, for instance, in the context of its use as a protecting group in organic synthesis. emerginginvestigators.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-O bond and the release of the 4-nitrophenolate (B89219) anion, which is a good leaving group.
Studies on similar systems have shown that the rate-determining step can change depending on the reaction conditions and the nature of the nucleophile. semanticscholar.org Theoretical modeling allows for a detailed exploration of these mechanistic nuances without the need for extensive experimental work.
Emerging Research Areas and Future Perspectives for 4 Nitro Phenyl N Benzylcarbamate
Catalytic Applications in Organic Transformations
While not a catalyst in the traditional sense, 4-Nitro-phenyl-N-benzylcarbamate is a highly effective reagent that facilitates a variety of organic transformations, primarily due to the 4-nitrophenoxy moiety being an excellent leaving group. emerginginvestigators.orgemerginginvestigators.org Its utility as an intermediate is crucial for the synthesis of more complex molecules. nih.gov
Key applications in organic synthesis include:
Synthesis of Ureas: The compound is a valuable intermediate for producing monosubstituted ureas. It reacts with amines, followed by hydrogenolysis, in a method that has proven effective for synthesizing ureas from both simple and complex amines.
Protecting Group Chemistry: A significant area of research involves the use of 4-nitrophenyl carbamates as base-labile protecting groups for amines. emerginginvestigators.org In organic synthesis, protecting groups are essential for ensuring the chemoselectivity of chemical reactions. emerginginvestigators.org The carbamate (B1207046) is stable in acidic and neutral conditions but is readily cleaved under mild basic conditions (pH 12 and above) to release the original amine. emerginginvestigators.orgemerginginvestigators.org This cleavage is irreversible and can be monitored spectroscopically by detecting the release of the yellow-colored 4-nitrophenolate (B89219) ion. emerginginvestigators.orgemerginginvestigators.org
Reactive Intermediate Formation: The carbamate linkage can be hydrolyzed to produce benzyl (B1604629) alcohol and 4-nitrophenol (B140041). Furthermore, the compound can be used to generate corresponding isocyanates, which are highly reactive intermediates for further synthesis. researchgate.net
The reactivity of this compound is central to its function in these transformations. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide a stable leaving group, thereby facilitating nucleophilic attack at the carbonyl carbon. emerginginvestigators.org
Development of Advanced Analogs and Derivatives for Specific Applications
Research is actively being pursued to create advanced analogs and derivatives of this compound for highly specific applications in medicine and materials science. The core structure serves as a scaffold for generating diverse molecules with tailored properties. researchgate.netchemicalbook.com The compound's nitro group can be reduced to an amine or substituted, and the phenyl ring can undergo electrophilic aromatic substitution, allowing for the formation of various derivatives.
Notable derivatives and their applications are summarized below:
| Derivative Class | Specific Application | Research Finding | Citation |
| Substituted Ureas | Solid-phase peptide synthesis | Serves as a key building block for creating mono-substituted urea (B33335) side chains in complex peptides. | chemicalbook.com |
| 1,2,4-Triazolidine-3,5-diones | Heterocyclic chemistry | A three-step synthetic procedure starting from anilines and using a carbamate intermediate yields these heterocyclic compounds in high yields. | researchgate.net |
| Radiofluorinated Quinoxalinediones | Neuroreceptor imaging | Used as a reactant in the synthesis of potential ligands for the AMPA receptor, which are valuable tools in neuroscience research. | chemicalbook.com |
| Bioreductive Prodrugs | Hypoxia-targeting cancer therapy | Analogs like 4-nitrobenzyl carbamates are designed as prodrugs that can be activated under the hypoxic (low oxygen) conditions found in tumors. Enzymatic reduction of the nitro group leads to fragmentation and release of an active cytotoxic agent. | researchgate.net |
| Enzyme Inhibitor Probes | Mechanistic studies | Aryl carbamates are synthesized as probes to investigate the inhibition mechanism of enzymes like cholesterol esterase. | chemicalbook.com |
The development of these derivatives often involves a multi-step synthesis where this compound or its precursors, like 4-nitrophenyl chloroformate, are key intermediates. researchgate.net For instance, in the creation of some prodrugs, modifications such as adding electron-donating substituents to the benzyl ring can accelerate the fragmentation of the molecule after the nitro group is reduced, fine-tuning its activation properties. researchgate.net
Research into Environmental Fate and Degradation Pathways (Academic Perspective)
While direct environmental studies on this compound are limited, an academic perspective on its likely environmental fate can be derived from the known behavior of its constituent parts and degradation products, primarily 4-nitrophenol. cdc.gov The release of nitrophenols into the environment is mainly attributed to manufacturing and processing industries. cdc.gov
Two primary degradation pathways are anticipated for this compound:
Hydrolysis: The carbamate linkage is susceptible to hydrolysis, especially under basic conditions, which would break the compound down into benzylamine (B48309) and 4-nitrophenol. emerginginvestigators.org This process is a key aspect of its use as a protecting group in synthesis. emerginginvestigators.org Once released, 4-nitrophenol is subject to further environmental degradation. Biodegradation is expected to be a significant fate process in both water and soil. cdc.gov The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days. cdc.gov
Reductive Degradation: The nitro group on the phenyl ring can be reduced to an amino group. This reductive activation is a pathway studied in the context of prodrug development, where enzymatic reduction leads to the formation of a 4-hydroxylamine derivative, which then fragments. researchgate.net In an environmental context, similar reductive processes could occur in anaerobic soil or water conditions.
The table below outlines the potential degradation pathways from an academic standpoint.
| Degradation Pathway | Triggering Condition | Key Intermediates/Products | Environmental Significance | Citation |
| Hydrolysis | Basic pH in aqueous environments | 4-Nitrophenol, Benzylamine | 4-Nitrophenol is a known environmental contaminant subject to biodegradation and photolysis. | emerginginvestigators.orgcdc.gov |
| Reductive Transformation | Anaerobic conditions, microbial action | 4-hydroxylamino-phenyl-N-benzylcarbamate | This pathway can lead to the complete breakdown of the nitroaromatic structure. | researchgate.net |
| Photolysis | Sunlight | - | In the atmosphere, photolysis is an important fate process for nitrophenols. | cdc.gov |
The half-life of 4-nitrophenol, a major degradation product, varies significantly with environmental conditions. In topsoil, its half-life may be about one to three days under aerobic conditions but can extend to 14 days under anaerobic conditions. cdc.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
